molecular formula C6H12O B1605143 4-Methoxy-2-methyl-1-butene CAS No. 34752-58-4

4-Methoxy-2-methyl-1-butene

Cat. No. B1605143
CAS RN: 34752-58-4
M. Wt: 100.16 g/mol
InChI Key: RWOKSHXRXBYVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-1-butene is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methyl-1-butene consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 .


Chemical Reactions Analysis

While specific reactions involving 4-Methoxy-2-methyl-1-butene are not detailed in the search results, similar compounds can undergo a variety of reactions. For instance, KMnO4 can be utilized to oxidize a wide range of organic molecules, often resulting in carboxylic acids .


Physical And Chemical Properties Analysis

4-Methoxy-2-methyl-1-butene has a boiling point of 95°C and a density of 0.800 g/cm3 at 15°C . It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Polymerization

  • Synthesis of 2-Fluoro-3-alkoxy-1,3-butadienes : 4-Methoxy-2-methyl-1-butene serves as a precursor in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are valuable intermediates for 4 + 2 cycloaddition reactions. These reactions are crucial for constructing complex molecular architectures in organic synthesis and medicinal chemistry (Patrick, Rogers, & Gorrell, 2002).

  • Nitroxide-Mediated Photopolymerization : A derivative of 4-Methoxy-2-methyl-1-butene is used in the development of new alkoxyamines for nitroxide-mediated photopolymerization, indicating its utility in creating advanced polymer materials with controlled properties (Guillaneuf et al., 2010).

Aroma Compound in Fruits

  • Occurrence in Blackcurrant Berries : 4-Methoxy-2-methyl-2-butanethiol, a closely related compound, has been identified as a significant aroma-contributing compound in blackcurrant berries, demonstrating the role of 4-Methoxy-2-methyl-1-butene derivatives in flavor and fragrance chemistry (Jung, Fastowski, & Engel, 2016).

Environmental Science

  • Photodegradation in Solar Cells : The study of photodegradation mechanisms of conjugated polymers/fullerene solar cells, including materials derived from 4-Methoxy-2-methyl-1-butene, highlights its importance in understanding the stability and efficiency of organic photovoltaic devices (Neugebauer et al., 2000).

Advanced Materials

  • Catalytic Applications : Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes reveals that derivatives of 4-Methoxy-2-methyl-1-butene can lead to highly selective formation of unsaturated esters, which are useful in producing fine chemicals and pharmaceuticals (Magro et al., 2010).

Safety And Hazards

4-Methoxy-2-methyl-1-butene is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements EUH019, H225, H315, H319, and H335 .

properties

IUPAC Name

4-methoxy-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKSHXRXBYVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188307
Record name 1-Butene, 4-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-1-butene

CAS RN

34752-58-4
Record name 1-Butene, 4-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034752584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 4-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-methyl-1-butene
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-methyl-1-butene
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-methyl-1-butene
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-methyl-1-butene
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-methyl-1-butene
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-methyl-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.